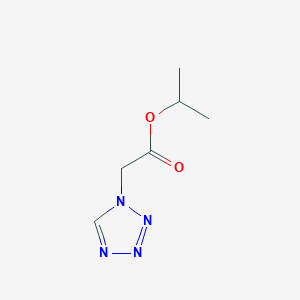
Propan-2-yl 2-(tetrazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-(tetrazol-1-yl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C6H10N4O2 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anticonvulsant Properties
Research indicates that compounds containing the tetrazole ring exhibit anticonvulsant effects, making them potential candidates for treating central nervous system (CNS) disorders. For instance, a study highlighted the efficacy of tetrazole derivatives in managing conditions such as anxiety, depression, epilepsy, and neuropathic pain . The mechanism involves modulation of neurotransmitter systems, which could lead to improved therapeutic outcomes for patients suffering from these disorders.
Case Study: CNS Disorders
- Compound : Propan-2-yl 2-(tetrazol-1-yl)acetate
- Target Disorders : Anxiety, depression, epilepsy
- Findings : Demonstrated significant anticonvulsant activity in preclinical models.
1.2 Anti-inflammatory Effects
Tetrazole derivatives have also been investigated for their anti-inflammatory properties. The incorporation of the tetrazole moiety into various compounds has shown promise in reducing inflammation markers in vitro and in vivo. This application is particularly relevant for developing treatments for chronic inflammatory diseases.
Case Study: Inflammation
- Compound : Tetrazole derivatives
- Target Conditions : Chronic inflammation
- Findings : Reduction in inflammatory cytokines was observed.
Material Science Applications
2.1 Synthesis of Functional Materials
This compound is utilized in synthesizing advanced materials due to its ability to form coordination complexes with metals. These complexes are valuable in creating materials with specific electronic and optical properties.
Case Study: Coordination Complexes
- Compound : this compound
- Application : Formation of metal-tetrazole complexes
- Findings : Enhanced conductivity and stability in electronic applications.
Eigenschaften
CAS-Nummer |
144774-73-2 |
|---|---|
Molekularformel |
C6H10N4O2 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
propan-2-yl 2-(tetrazol-1-yl)acetate |
InChI |
InChI=1S/C6H10N4O2/c1-5(2)12-6(11)3-10-4-7-8-9-10/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
SDGHIWDOXJNUHV-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CN1C=NN=N1 |
Kanonische SMILES |
CC(C)OC(=O)CN1C=NN=N1 |
Synonyme |
1H-Tetrazole-1-aceticacid,1-methylethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















